2-(3-Amino-2-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid
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Overview
Description
2-(3-Amino-2-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid is a sulfur-containing organic compound. It features a tetrahydrothiophene ring, which is a five-membered ring containing sulfur, and an acetic acid moiety. The presence of an amino group and a sulfone group makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: Amination reactions, such as the Gabriel synthesis or reductive amination, can be used to introduce the amino group.
Oxidation to Sulfone: The sulfur atom in the tetrahydrothiophene ring can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Acetic Acid Moiety: This can be done through alkylation reactions where the acetic acid group is introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the tetrahydrothiophene ring can undergo further oxidation to form sulfoxides or sulfones.
Reduction: The sulfone group can be reduced back to a sulfide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Amino-2-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-Amino-2-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The sulfone group can act as an electron-withdrawing group, affecting the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(3-Amino-2-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide: Similar structure but with an amide group instead of an acetic acid moiety.
3-Amino-2-methyl-1,1-dioxidotetrahydrothiophene: Lacks the acetic acid moiety.
2-(3-Amino-2-methyl-1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid: Similar structure but with a propanoic acid moiety.
Uniqueness
The presence of both an amino group and a sulfone group in 2-(3-Amino-2-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid makes it unique compared to other similar compounds. This combination of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H13NO4S |
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Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-(3-amino-2-methyl-1,1-dioxothiolan-3-yl)acetic acid |
InChI |
InChI=1S/C7H13NO4S/c1-5-7(8,4-6(9)10)2-3-13(5,11)12/h5H,2-4,8H2,1H3,(H,9,10) |
InChI Key |
XYCUCYWTRNHLCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCS1(=O)=O)(CC(=O)O)N |
Origin of Product |
United States |
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